molecular formula C22H12F3NO7S B11524459 4-({1,3-dioxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid

4-({1,3-dioxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid

Cat. No.: B11524459
M. Wt: 491.4 g/mol
InChI Key: HLWCYSFTMDSOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({1,3-dioxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethoxy group, a sulfonyl group, and a benzoic acid moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1,3-dioxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid typically involves multiple steps:

    Formation of the Isoindoline Core: The initial step involves the formation of the isoindoline core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an amine derivative under acidic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a trifluoromethoxy reagent and a suitable catalyst.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chloride in the presence of a base.

    Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the isoindoline structure, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways. The trifluoromethoxy group, in particular, is known to enhance the bioactivity of molecules.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic applications. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional diversity.

Mechanism of Action

The mechanism by which 4-({1,3-dioxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to enzymes or receptors, while the sulfonyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzoic acid: Shares the trifluoromethoxy group but lacks the isoindoline and sulfonyl groups.

    Sulfonylbenzoic acids: Compounds with similar sulfonyl and benzoic acid moieties but different substituents.

    Isoindoline derivatives: Compounds with the isoindoline core but different functional groups.

Uniqueness

The uniqueness of 4-({1,3-dioxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C22H12F3NO7S

Molecular Weight

491.4 g/mol

IUPAC Name

4-[1,3-dioxo-2-[4-(trifluoromethoxy)phenyl]isoindol-5-yl]sulfonylbenzoic acid

InChI

InChI=1S/C22H12F3NO7S/c23-22(24,25)33-14-5-3-13(4-6-14)26-19(27)17-10-9-16(11-18(17)20(26)28)34(31,32)15-7-1-12(2-8-15)21(29)30/h1-11H,(H,29,30)

InChI Key

HLWCYSFTMDSOLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.